1-tert-Butyl-piperidin-3-one
Description
Properties
IUPAC Name |
1-tert-butylpiperidin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-9(2,3)10-6-4-5-8(11)7-10/h4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKNFFFUUAYYSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CCCC(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Procedure
The most widely documented method involves the hydrogenolytic removal of a benzyl protecting group followed by tert-butoxycarbonyl (Boc) protection. As detailed in CN103613531B, this two-step process begins with 1-benzyl-3-piperidone hydrochloride as the starting material. In the first step, catalytic hydrogenation using 5–20% Pd/C under ambient conditions cleaves the benzyl group, yielding the secondary amine 3-piperidone hydrochloride . The reaction is conducted in a tetrahydrofuran (THF)/water solvent system (5:1 v/v) over 10–20 hours, achieving quantitative conversion.
The second step introduces the Boc group under inert conditions. The reaction mixture is neutralized with K₂CO₃ at 0–5°C, followed by the addition of di-tert-butyl dicarbonate (Boc₂O) . After warming to room temperature, the product 1-tert-butyl-piperidin-3-one is isolated via chromatography, yielding 50–65% overall.
Key Advantages:
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Operational simplicity : The protocol avoids cryogenic conditions beyond the initial neutralization phase.
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Scalability : The use of Pd/C, a recyclable catalyst, supports industrial-scale production.
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Yield consistency : Benchmarked at 62.5% in exemplified runs.
Enhanced Efficiency Synthesis via Streamlined Deprotection
Innovations in Process Chemistry
Alternative Pathways: Oxidation of Protected Precursors
Retrosynthetic Considerations
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Precursor accessibility : Piperidin-3-ol derivatives are commercially available but require Boc protection prior to oxidation.
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Yield challenges : Over-oxidation or epimerization risks may limit practicality.
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
1-tert-Butyl-piperidin-3-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
1-tert-Butyl-piperidin-3-one is being investigated as an intermediate in the synthesis of various pharmaceuticals aimed at treating neurological disorders. Its structure allows for modifications that can enhance therapeutic efficacy and bioavailability.
Key Pharmacological Applications:
- Neuroprotective Agents: The compound has shown potential as an inhibitor of butyrylcholinesterase, an enzyme associated with neurodegenerative diseases such as Alzheimer's disease. Selective inhibition may lead to the development of neuroprotective drugs.
- Analgesic Properties: Research indicates its potential use in pain management, exploring its effects on pain pathways.
- Anti-inflammatory Effects: Studies are ongoing to evaluate its efficacy in reducing inflammation, which could have implications for treating chronic inflammatory conditions.
Enzyme Inhibition
The compound has been noted for its inhibitory effects on various enzymes. For instance:
- Butyrylcholinesterase Inhibition: This has been linked to potential therapeutic applications in neurodegenerative diseases, suggesting that derivatives of this compound could serve as effective treatment options.
Receptor Binding Studies
Research has indicated that this compound may act as a ligand in receptor binding studies. Its interaction with specific receptors could influence several biochemical pathways relevant to therapeutic applications. Current studies focus on:
- Binding Affinities: Evaluating how well the compound binds to various receptors, which may enhance selectivity towards specific biological targets .
Industrial Applications
In addition to its medicinal uses, this compound serves as a building block in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for developing complex organic molecules used in various industrial applications.
Case Studies
Several studies have been conducted to assess the biological activity and pharmacological potential of this compound:
- Neuroprotective Effects Study: A study demonstrated that this compound effectively inhibited butyrylcholinesterase activity in vitro, supporting its potential application in Alzheimer's treatment.
- Drug Development Research: Ongoing investigations are focusing on synthesizing derivatives of this compound to improve pharmacokinetic properties and therapeutic efficacy. The introduction of additional functional groups has shown promise in enhancing metabolic stability and bioavailability .
Mechanism of Action
The mechanism of action of 1-tert-butylpiperidin-3-one involves its interaction with specific molecular targets and pathways. The ketone group can form hydrogen bonds with biological molecules, influencing their structure and function. The tert-butyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and increasing its bioavailability .
Comparison with Similar Compounds
1-tert-Butyl-piperidin-3-one can be compared with other piperidine derivatives, such as:
Piperidin-4-one: Lacks the tert-butyl group, resulting in different chemical properties and reactivity.
1-Methylpiperidin-3-one: Contains a methyl group instead of a tert-butyl group, leading to differences in steric hindrance and reactivity.
1-Ethylpiperidin-3-one:
The uniqueness of 1-tert-butylpiperidin-3-one lies in its combination of the tert-butyl group and the ketone group, which confer distinct chemical properties and reactivity.
Biological Activity
1-tert-Butyl-piperidin-3-one, also known as 1-Boc-3-piperidone, is an organic compound characterized by a piperidine ring with a tert-butyl group at the nitrogen atom and a ketone functional group at the 3-position. This unique structure contributes to its biological activity, making it a valuable intermediate in medicinal chemistry and organic synthesis.
Chemical Structure and Properties
- Molecular Formula : C11H19NO
- Molecular Weight : 183.28 g/mol
- Functional Groups : Piperidine ring, tert-butyl group, ketone
The piperidine core is significant in drug development due to its presence in numerous biologically active molecules. The tert-butyl group enhances lipophilicity, which can improve membrane permeability and biological activity.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Anti-inflammatory and Analgesic Effects : Studies have shown that this compound can reduce inflammation and pain, suggesting potential applications in treating conditions like arthritis and other inflammatory disorders.
- Neurochemical Modulation : Derivatives of this compound have been explored for their ability to interact with neurochemical pathways. This interaction positions them as candidates for treating neurological disorders such as depression and anxiety.
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell growth. For instance, flow cytometry results indicated that certain derivatives could accelerate apoptosis in cancer cell lines .
- Antimicrobial Properties : The compound has also been investigated for its antimicrobial activities, potentially inhibiting the growth of various bacteria by interfering with their cellular processes.
The mechanism of action for this compound is multifaceted, involving interactions with various molecular targets:
- Receptor Interaction : The compound may bind to specific receptors in the central nervous system, modulating neurotransmitter release and influencing mood and pain perception.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in inflammation and cancer progression, contributing to its therapeutic potential.
Case Study 1: Anti-inflammatory Activity
In a study assessing the anti-inflammatory properties of this compound, researchers administered the compound to animal models with induced inflammation. Results demonstrated a significant reduction in inflammatory markers compared to control groups, highlighting its potential as an anti-inflammatory agent.
Case Study 2: Anticancer Efficacy
A recent investigation into the anticancer effects of derivatives derived from this compound revealed that specific modifications enhanced cytotoxicity against MCF-7 breast cancer cells. The most potent derivative exhibited an IC50 value of approximately 25 μM, indicating effective inhibition of cancer cell proliferation .
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 1-Piperidinone | Simple piperidine ketone | Lacks bulky substituents; lower lipophilicity |
| tert-Butyl piperidin-3-ol | Hydroxyl group instead of carbonyl | More hydrophilic; potential for different reactivity |
| 3-Hydroxy-piperidine | Hydroxyl at position 3 | Increased solubility; different biological activity |
| tert-Butyl (4,4-difluoropiperidin-3-yl)carbamate | Fluorinated derivative | Enhanced binding affinity; altered pharmacokinetics |
This table illustrates how structural variations can influence the biological properties of piperidine derivatives.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
